A Comprehensive Technical Guide to the Physicochemical Properties of 7-Fluoro-5-nitroindoline
A Comprehensive Technical Guide to the Physicochemical Properties of 7-Fluoro-5-nitroindoline
Abstract
This technical guide provides a detailed examination of the physicochemical properties of 7-Fluoro-5-nitroindoline, a heterocyclic compound of interest in medicinal chemistry and drug development. As a key building block, a thorough understanding of its structural, physical, and chemical characteristics is paramount for its effective application. This document outlines the core properties of 7-Fluoro-5-nitroindoline, offering both established data and predictive insights based on analogous structures. Furthermore, it presents a series of robust, field-proven experimental protocols for the precise determination of these properties, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing a foundational understanding of this important molecule.
Introduction
7-Fluoro-5-nitroindoline is a substituted indoline derivative featuring two key functional groups that significantly influence its chemical behavior: a fluorine atom at the 7-position and a nitro group at the 5-position. The indoline core is a prevalent scaffold in numerous biologically active compounds. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the nitro group, a strong electron-withdrawing group, can modulate electronic properties and serve as a handle for further chemical transformations.[1] A comprehensive characterization of the physicochemical properties of 7-Fluoro-5-nitroindoline is therefore essential for predicting its behavior in biological systems and for the rational design of novel therapeutics.
Molecular and Structural Properties
The foundational characteristics of a molecule dictate its interactions and reactivity. This section details the fundamental molecular and structural attributes of 7-Fluoro-5-nitroindoline.
General Information
| Property | Value | Source |
| IUPAC Name | 7-Fluoro-5-nitro-2,3-dihydro-1H-indole | [2] |
| Synonyms | 7-Fluoro-5-nitroindoline | [2] |
| CAS Number | 1268816-57-4 | [2] |
| Molecular Formula | C₈H₇FN₂O₂ | [2] |
| Molecular Weight | 182.15 g/mol | [2] |
| Canonical SMILES | C1C(C=C(C2=C1N)F)=CC=[C]2[O-] | [3] |
| InChI Key | HRSVTAASZBEJPK-UHFFFAOYSA-N | [3] |
Structural Representation
The two-dimensional structure of 7-Fluoro-5-nitroindoline is depicted below. The indoline core consists of a benzene ring fused to a five-membered nitrogen-containing ring. The fluorine atom is located at position 7 of the bicyclic system, and the nitro group is at position 5.
Figure 1. 2D Chemical Structure of 7-Fluoro-5-nitroindoline.
Physicochemical Properties
This section summarizes the key physicochemical properties of 7-Fluoro-5-nitroindoline. While some data is available from commercial suppliers, many properties have not been experimentally determined and reported in the literature. In such cases, expected ranges and behaviors are inferred from structurally similar compounds.
| Property | Experimental Value | Predicted/Expected Value & Rationale |
| Melting Point | Not available | Expected to be a solid at room temperature with a relatively high melting point, likely in the range of 100-200 °C, due to the planar aromatic structure, polar nitro group, and potential for intermolecular hydrogen bonding. |
| Boiling Point | Not available | Expected to be high, likely >300 °C, due to its molecular weight and polar nature. Decomposition may occur at or before the boiling point. |
| Solubility | Not available | Expected to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and acetone, due to the presence of the polar nitro group and the nonpolar aromatic core. |
| pKa | Not available | The indoline nitrogen is weakly basic. The presence of the electron-withdrawing nitro and fluoro groups is expected to further decrease its basicity, resulting in a low pKa for the conjugate acid. |
| LogP | Not available | The presence of the fluorine atom is expected to increase lipophilicity, while the nitro group will contribute to polarity. The overall LogP is likely to be in the range of 1.5-2.5. |
Spectroscopic and Analytical Characterization
A comprehensive spectroscopic and analytical characterization is crucial for confirming the identity, purity, and structure of 7-Fluoro-5-nitroindoline. This section outlines the expected spectral features and provides detailed protocols for acquiring this data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For 7-Fluoro-5-nitroindoline, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the indoline ring will appear as multiplets in the aliphatic region (around 3-4 ppm). The aromatic protons will be in the downfield region (around 7-8 ppm), with their chemical shifts and coupling patterns influenced by the fluorine and nitro substituents.
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¹³C NMR: The spectrum will display eight distinct carbon signals. The carbons attached to the electron-withdrawing nitro and fluoro groups will be significantly deshielded and appear at lower field.
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¹⁹F NMR: A single resonance is expected for the fluorine atom. The chemical shift will be indicative of its electronic environment, and it will likely show coupling to nearby protons.[4]
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Sample Preparation: Dissolve 5-10 mg of 7-Fluoro-5-nitroindoline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
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Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
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Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
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Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
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Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Use a sufficient number of scans for adequate signal intensity.
-
-
¹⁹F NMR Acquisition:
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Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.
Diagram 1. Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the indoline ring.
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C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
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N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
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C-F Stretch: A strong absorption in the fingerprint region, typically around 1000-1400 cm⁻¹.
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion Peak (M⁺): A prominent peak at an m/z value corresponding to the molecular weight of the compound (182.15).
-
Isotope Peaks: The presence of isotopes (e.g., ¹³C, ¹⁵N) will result in small M+1 and M+2 peaks.
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Fragmentation Pattern: Characteristic fragments resulting from the loss of functional groups (e.g., NO₂, F) or parts of the indoline ring.
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Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The nitroaromatic system in 7-Fluoro-5-nitroindoline is expected to result in characteristic UV-Vis absorption bands. Based on data for other nitroindoles, absorption maxima are anticipated in the near-UV range (300-400 nm).[7]
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a range of approximately 200-800 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Diagram 2. Comprehensive Analytical Workflow for Characterization.
Safety and Handling
7-Fluoro-5-nitroindoline should be handled with appropriate safety precautions in a laboratory setting.
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Hazard Identification: The compound is classified as harmful if swallowed (H302).[2][3]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide has provided a comprehensive overview of the known and expected physicochemical properties of 7-Fluoro-5-nitroindoline. While some experimental data is yet to be reported in the public domain, the provided analytical protocols offer a clear and robust framework for researchers to fully characterize this compound. A thorough understanding of these properties is fundamental to leveraging the potential of 7-Fluoro-5-nitroindoline as a valuable building block in the design and synthesis of novel chemical entities with potential therapeutic applications.
References
- 7-fluoro-5-nitro-indoline - LabSolutions | Lab Chemicals & Equipment. (n.d.).
- Gerig, J. T. (2001). Fluorine NMR. eMagRes.
- 19F NMR Reference Standards. (n.d.).
- 7-Fluoro-4-nitro-1H-indole | CymitQuimica. (n.d.).
- Maleckis, A., Herath, I. D., & Otting, G. (2021). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Organic & Biomolecular Chemistry, 19(23), 5133–5147.
-
19Flourine NMR. (n.d.). Retrieved January 20, 2026, from [Link]
-
Experimental (I and II) UV-vis absorption 7 F 0-5 D J=0,1,2,3,4 , 5 L 6 spectra of crystals under study. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Laskin, J., Laskin, A., & Nizkorodov, S. A. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. The Journal of Physical Chemistry A, 125(3), 835–843.
-
The IR spectrum of 7. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. CAS 548458-05-5: 7-Fluoro-4-nitro-1H-indole | CymitQuimica [cymitquimica.com]
- 2. labsolu.ca [labsolu.ca]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. biophysics.org [biophysics.org]
- 5. colorado.edu [colorado.edu]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
